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molecular formula C3H7N3O2 B8784515 Methylbiuret CAS No. 6937-91-3

Methylbiuret

Cat. No. B8784515
M. Wt: 117.11 g/mol
InChI Key: ARXFNPUIMZCMPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04171431

Procedure details

A reaction mixture consisting of 70.2 gm (0.6 mole) of the 1-methylbiuret prepared in Part A above, 3.5 liter absolute ethanol, and 200 ml. benzene is heated to the reflux temperature with stirring in a 5-liter, three-necked flask fitted with a reflux condenser, a stirrer, and thermometer. The top of the condenser is fitted with a nitrogen outlet, but no water is run through the condenser. After removing the nitrogen outlet, 200 ml. of the medium is allowed to distill through the condenser. The reaction mixture is then cooled to 60° C., before 28 gm. (1.2 mole) of sodium metal is added slowly over an interval of five (5) minutes. A white solid precipitates, but stirring is continued until all the sodium is dissolved. At this point, 104 gm. (1.4 mole) of ethyl formate is added in one portion and the reaction mixture is again heated to the reflux temperature (about 75° C.) and refluxed for three (3) hours. The reaction mixture is cooled to about 30° C. and hydrogen chloride gas is blown over the surface until an acid pH is attained. The reaction mixture is again heated at the reflux temperature for 15 minutes. The hot mixture is filtered through a diatomaceous earth filter and the filter is washed with hot ethanol. The filtrate and washings are concentrated to a volume of 200 to 300 ml. by removing medium by evaporation under reduced pressure. The concentrate is cooled to 5° C. and set aside at that temperature for several hours for crystallization. The crystals are collected on a filter and washed with cold ethanol. After drying the crystals under reduced pressure there is obtained 69 gm. (90% yield) of 1-methyl-5-azauracil having a melting range from 200° C. to 205° C. A sample recrystallized three times from ethanol has a melting point of 213° C. to 214° C.
Quantity
70.2 g
Type
reactant
Reaction Step One
Quantity
1.2 mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 5 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.4 mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
3.5 L
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]([NH:5][C:6]([NH2:8])=[O:7])=[O:4].[Na].[CH:10](OCC)=O.Cl>O.C1C=CC=CC=1.C(O)C>[CH3:1][N:2]1[CH:10]=[N:8][C:6](=[O:7])[NH:5][C:3]1=[O:4] |^1:8|

Inputs

Step One
Name
Quantity
70.2 g
Type
reactant
Smiles
CNC(=O)NC(=O)N
Step Two
Name
Quantity
1.2 mol
Type
reactant
Smiles
[Na]
Name
( 5 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
1.4 mol
Type
reactant
Smiles
C(=O)OCC
Step Four
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Eight
Name
Quantity
3.5 L
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
with stirring in a 5-liter, three-necked flask
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a reflux condenser, a stirrer
CUSTOM
Type
CUSTOM
Details
The top of the condenser is fitted with a nitrogen outlet
CUSTOM
Type
CUSTOM
Details
After removing the nitrogen outlet, 200 ml
DISTILLATION
Type
DISTILLATION
Details
to distill through the condenser
CUSTOM
Type
CUSTOM
Details
A white solid precipitates
STIRRING
Type
STIRRING
Details
stirring
DISSOLUTION
Type
DISSOLUTION
Details
is dissolved
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is again heated to the reflux temperature (about 75° C.)
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to about 30° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is again heated at the reflux temperature for 15 minutes
Duration
15 min
FILTRATION
Type
FILTRATION
Details
The hot mixture is filtered through a diatomaceous earth
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
the filter is washed with hot ethanol
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate and washings are concentrated to a volume of 200 to 300 ml
CUSTOM
Type
CUSTOM
Details
by removing medium
CUSTOM
Type
CUSTOM
Details
by evaporation under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
The concentrate is cooled to 5° C.
CUSTOM
Type
CUSTOM
Details
set aside at that temperature for several hours for crystallization
CUSTOM
Type
CUSTOM
Details
The crystals are collected on
FILTRATION
Type
FILTRATION
Details
a filter
WASH
Type
WASH
Details
washed with cold ethanol
CUSTOM
Type
CUSTOM
Details
After drying the crystals under reduced pressure
CUSTOM
Type
CUSTOM
Details
there is obtained 69 gm

Outcomes

Product
Name
Type
product
Smiles
CN1C(=O)NC(=O)N=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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